1-Chloro-1-(2-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one
Description
1-Chloro-1-(2-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing two functional groups: a methylthio (-SCH₃) moiety at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position.
Properties
Molecular Formula |
C11H10ClF3O2S |
|---|---|
Molecular Weight |
298.71 g/mol |
IUPAC Name |
1-chloro-1-[2-methylsulfanyl-5-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3O2S/c1-6(16)10(12)8-5-7(17-11(13,14)15)3-4-9(8)18-2/h3-5,10H,1-2H3 |
InChI Key |
NCZRKXORCXYMCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)OC(F)(F)F)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Value |
|---|---|
| Chemical Name | 1-Chloro-1-(2-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one |
| Molecular Formula | C11H10ClF3O2S |
| Molecular Weight | 298.71 g/mol |
| IUPAC Name | 1-chloro-1-[3-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one |
| CAS Number | Not specified in sources |
| Structural Features | Chloro substituent on the alpha carbon of a propan-2-one; methylthio and trifluoromethoxy groups on aromatic ring |
Preparation Methods
Detailed Synthetic Route
Step 1: Preparation of the Substituted Aromatic Precursor
- Starting from a suitably substituted phenyl ring bearing trifluoromethoxy and methylthio groups.
- Electrophilic aromatic substitution or nucleophilic aromatic substitution methods may be employed depending on the availability of precursors.
- The methylthio group is introduced via thiomethylation reactions using methylthiol or methylthiolate sources under Lewis acid catalysis or other electrophilic sulfur sources.
Step 2: Formation of the Alpha-Chloropropan-2-one Side Chain
- The key step involves the alpha-chlorination of the corresponding aryl-propan-2-one.
- This can be achieved by halogenation of the ketone using reagents such as thionyl chloride (SOCl2) or other chlorinating agents under controlled temperature conditions (0 °C to room temperature).
- The reaction is typically carried out in an inert solvent such as chloroform or dichloromethane with stirring overnight to ensure complete conversion.
Step 3: Purification and Isolation
- The crude product is purified by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures (ratios ranging from 20:1 to 5:1) to separate the desired product from impurities.
- Recrystallization from solvents such as chloroform or dimethyl sulfoxide may be employed to enhance purity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Chloroform, dichloromethane, or dry methanol | Choice depends on step and reagent compatibility |
| Temperature | 0 °C to reflux (60–100 °C) | Chlorination at low temperature; other steps at reflux |
| Reaction Time | Several hours to overnight | Ensures complete conversion |
| Catalysts/Reagents | Thionyl chloride (SOCl2), iodine (I2), potassium thiocyanate (KSCN), copper(II) chloride (CuCl2) | Used in various steps to facilitate chlorination and thiomethylation |
| Purification | Column chromatography, recrystallization | To achieve high purity |
Research Findings and Analytical Data
- The synthesis yields the target compound with high purity, confirmed by chromatographic and spectroscopic methods.
- Mass spectrometry and NMR spectroscopy confirm the molecular structure, including the presence of the chloro, methylthio, and trifluoromethoxy groups.
- The trifluoromethoxy group enhances lipophilicity and stability, which may influence biological activity.
- Comparative studies with similar halogenated ketones show that the presence of methylthio and trifluoromethoxy substituents can significantly affect reactivity and potential pharmaceutical applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
1-Chloro-1-(2-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, emphasizing substituent variations, molecular properties, and research findings:
Structural and Functional Insights:
- Fluorination Impact: The trifluoromethoxy group in the target compound and ’s analog significantly increases molecular weight and polarity compared to non-fluorinated derivatives (e.g., ). Fluorine atoms enhance resistance to oxidative degradation, a trait critical in drug design.
- Synthetic Routes : Friedel-Crafts acylation, as demonstrated in for thiophene derivatives, is a plausible method for synthesizing the propan-2-one backbone in the target compound.
Crystallographic Analysis:
Crystal structures of related compounds (e.g., ) were determined using SHELX programs, which are widely employed for small-molecule refinement. For instance, 1-(2-hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one () crystallizes in an orthorhombic system with unit cell dimensions a = 13.6680 Å, b = 13.3750 Å, c = 14.5410 Å, highlighting the precision of SHELXL in resolving complex substituent arrangements.
Physicochemical Properties:
While melting/boiling points for the target compound are unavailable, analogs like ’s derivative (MW 280.72) suggest moderate volatility. The trifluoromethoxy group’s strong electron-withdrawing nature likely reduces solubility in polar solvents compared to methoxy-substituted derivatives.
Biological Activity
1-Chloro-1-(2-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one, commonly referred to by its CAS number 1804244-38-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₀ClF₃O₂S |
| Molecular Weight | 298.71 g/mol |
| CAS Number | 1804244-38-9 |
| Density | Not Available |
| Boiling Point | Predicted: 309.7 ± 42.0 °C |
Structural Characteristics
The compound features a chloro group and a trifluoromethoxy group attached to a phenyl ring, which may contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity: Many organochlorine compounds have demonstrated effectiveness against bacterial and fungal strains.
- Anticancer Properties: The presence of trifluoromethoxy and methylthio groups may enhance the compound's ability to inhibit tumor growth through apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Studies:
- Cytotoxicity Assays:
- Mechanistic Insights:
Q & A
Q. Q1. What are the common synthetic routes for preparing 1-Chloro-1-(2-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one?
The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, a chloroacetone derivative may react with a substituted phenylthiol precursor under controlled acidic conditions. Key steps include:
- Substrate preparation : Functionalization of the phenyl ring with methylthio and trifluoromethoxy groups (e.g., via SNAr or thiol-alkylation reactions) .
- Acylation : Introduction of the propan-2-one backbone using chloroacetyl chloride in the presence of Lewis acids like AlCl₃ .
- Purification : Column chromatography or recrystallization to achieve ≥98% purity (as seen in analogous compounds) .
Q. Q2. What spectroscopic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the trifluoromethoxy group shows distinct ¹⁹F NMR shifts near -55 to -60 ppm .
- X-ray crystallography : Resolves molecular geometry and confirms bond angles/distances (e.g., orthorhombic crystal systems observed in related arylpropanones) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₀ClF₃O₂S) and isotopic patterns .
Advanced Synthesis and Optimization
Q. Q3. How can reaction conditions be optimized to minimize byproducts in the synthesis?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during electrophilic substitution .
- Catalyst selection : Lewis acids like FeCl₃ may improve regioselectivity compared to AlCl₃, as shown in similar trifluoromethoxy-substituted systems .
- Solvent choice : Dichloromethane or toluene enhances solubility of aromatic intermediates, reducing polymerization risks .
Q. Q4. What strategies address challenges in introducing the trifluoromethoxy group?
- Direct fluorination : Use of trifluoromethylating agents (e.g., Togni’s reagent) under inert atmospheres .
- Protecting groups : Temporary protection of the methylthio group with tert-butyl disulfide prevents unwanted oxidation during fluorination .
Structural and Mechanistic Analysis
Q. Q5. How does the methylthio group influence the compound’s electronic properties?
The methylthio group acts as an electron donor, stabilizing the aryl ring via resonance. This impacts reactivity in further functionalization (e.g., electrophilic substitution occurs preferentially at the para position to the methylthio group). Computational DFT studies on analogous compounds show a 0.15 eV reduction in HOMO-LUMO gaps compared to non-thio derivatives .
Q. Q6. What crystallographic data are available for related compounds, and how do they inform structural analysis?
- Unit cell parameters : Orthorhombic systems (e.g., a = 13.668 Å, b = 13.375 Å in similar arylpropanones) suggest dense packing due to halogen bonding .
- Bond lengths : C-Cl and C-S bonds average 1.76 Å and 1.82 Å, respectively, consistent with sp³ hybridization .
Data Contradiction and Resolution
Q. Q7. How should researchers resolve discrepancies in NMR spectra for this compound?
- Dynamic effects : Rotational barriers in the propan-2-one moiety may cause signal splitting. Variable-temperature NMR (e.g., -40°C to 25°C) can identify conformational exchange .
- Impurity profiling : Compare HRMS data with synthetic intermediates to trace unexpected peaks (e.g., des-chloro byproducts) .
Q. Q8. Why might X-ray diffraction data conflict with computational models?
- Crystal packing forces : Intermolecular interactions (e.g., C-F⋯H-C) can distort bond angles in solid-state structures versus gas-phase calculations. Refinement using SHELXL with TWIN/BASF corrections improves accuracy .
Safety and Handling
Q. Q9. What precautions are necessary for handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of volatile chloro/trifluoromethoxy byproducts .
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles mitigate skin/eye contact risks. Avoid latex gloves due to permeability to organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
